
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate is a chemical compound classified as an ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its diverse properties and applications, including its use as a plasticizer and an insect repellent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,3-dimethylbutanoylamino)propanoate typically involves the esterification of 3-(3,3-dimethylbutanoylamino)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(3,3-dimethylbutanoylamino)propanoic acid and ethanol.
Reduction: 3-(3,3-dimethylbutanoylamino)propanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as an insect repellent and its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3,3-dimethylbutanoylamino)propanoate as an insect repellent is believed to involve the disruption of the sensory perception of insects. The compound likely interferes with the olfactory receptors of insects, making it difficult for them to locate their targets. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can be compared with other esters and insect repellents:
Ethyl butylacetylaminopropionate: Another ester with similar insect repellent properties.
Methyl butyrate: An ester known for its pleasant odor, used in flavoring and fragrances.
Isopropyl butyrate: An ester used in perfumes and as a flavoring agent
This compound is unique due to its specific structure and combination of properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
ethyl 3-(3,3-dimethylbutanoylamino)propanoate |
InChI |
InChI=1S/C11H21NO3/c1-5-15-10(14)6-7-12-9(13)8-11(2,3)4/h5-8H2,1-4H3,(H,12,13) |
Clave InChI |
VQSWCAGXNAZDCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)

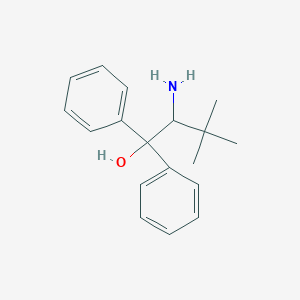
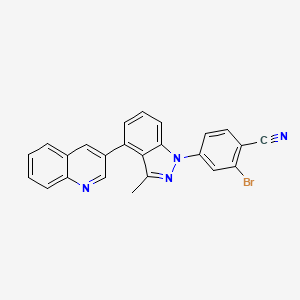
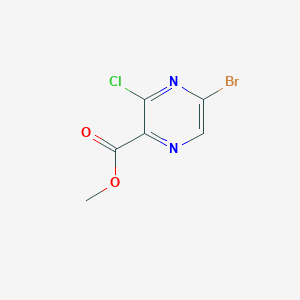
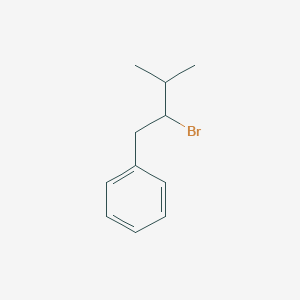
![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
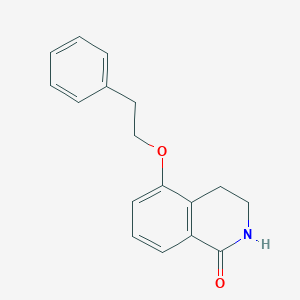
![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
